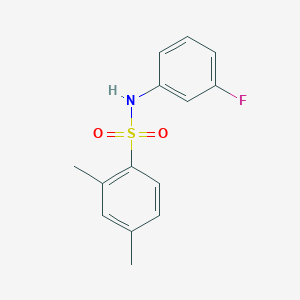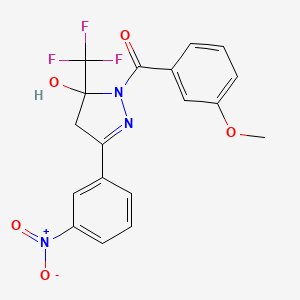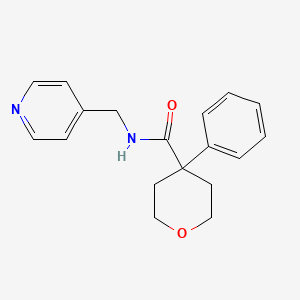![molecular formula C20H25N3O2 B5210385 5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)
5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as AZP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZP is a synthetic compound that belongs to the class of isoxazolo[4,5-c]pyridines and is a promising candidate for the treatment of various neurological disorders.
作用机制
The exact mechanism of action of 5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood, but it is believed to modulate various neurotransmitter systems, including acetylcholine, dopamine, and glutamate. This compound has been shown to increase the levels of acetylcholine in the brain, which is a key neurotransmitter involved in learning and memory. This compound also modulates the activity of dopamine receptors, which are involved in the regulation of motor function. Additionally, this compound has been shown to inhibit the activity of glutamate receptors, which are involved in the development of epilepsy and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammation. This compound has also been shown to improve cognitive function and memory retention in animal models. Furthermore, this compound has been shown to have neuroprotective effects by reducing apoptosis and promoting neuronal survival.
实验室实验的优点和局限性
One of the main advantages of 5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its potential therapeutic applications in various neurological disorders. This compound has demonstrated promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and specialized laboratory equipment. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research and development of 5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One potential direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to further elucidate the mechanism of action of this compound to identify potential therapeutic targets and optimize its therapeutic potential. Additionally, future studies could evaluate the safety and efficacy of this compound in humans and explore its potential applications in other neurological disorders. Finally, the development of this compound analogs could lead to the discovery of novel compounds with improved therapeutic potential.
合成方法
The synthesis of 5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves the reaction of 3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-5(1H)-one with 6-aminocaproic acid under specific reaction conditions. The yield of this compound is reported to be around 65-70%, and the purity can be improved by recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and is typically carried out in specialized laboratories.
科学研究应用
5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, this compound has demonstrated neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve cognitive function and memory retention in animal models. The promising results from preclinical studies have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.
属性
IUPAC Name |
2-(azepan-1-yl)-1-(3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(15-22-11-6-1-2-7-12-22)23-13-10-18-17(14-23)20(21-25-18)16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYFBXDOBWDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCC3=C(C2)C(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5210331.png)

![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![5-(2,5-dimethoxyphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5210366.png)

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)